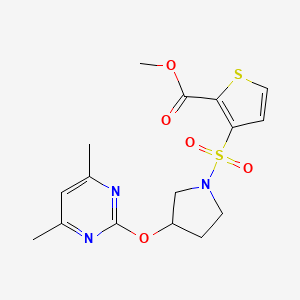

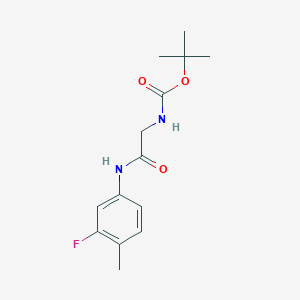

Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

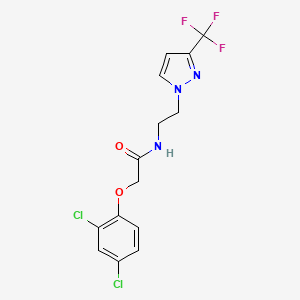

“Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C12H12N2O3S and a molecular weight of 264.3 . It is intended for research use only and not for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carboxylate group, a sulfonyl group, and a pyrrolidinyl group. The pyrrolidinyl group is further attached to a dimethylpyrimidinyl group via an oxygen atom . For a detailed structural analysis, it would be best to refer to a specialized chemical database or literature.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . For detailed information, it would be best to refer to a specialized chemical database or literature.Scientific Research Applications

Antibacterial and Antifungal Agents

Research has shown the development of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. The synthesis process involves the reaction of ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds to produce a range of derivatives, including pyran, pyridine, and pyrazole, among others. Eight of these compounds were identified with high antibacterial activity, showcasing the potential of such chemical structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Furthermore, a study on the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives highlighted their potent antitumor and antibacterial properties. The research elaborates on the synthesis process leading to the creation of thienotriazolopyrimidine-benzene-sulfonamide derivatives, among others, with some compounds exhibiting high activity against liver, colon, and lung cancer cell lines, in addition to demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial and Antitubercular Activities

Another study focused on the synthesis of pyrimidine-azitidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities. This research synthesized a series of compounds through the condensation of aromatic amines with N-phenylacetamide, followed by further chemical transformations. The synthesized compounds were tested against bacterial and fungal strains, as well as mycobacterium tuberculosis, revealing promising antimicrobial and antitubercular potential (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Antitumor Agents

Research into the design, synthesis, and evaluation of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase for antitumor applications has also been conducted. A novel compound was synthesized and demonstrated potent inhibition against both enzymes, showing significant antitumor activity against various tumor cell lines in culture. This compound's synthesis involved a sequence of steps starting from 2-acetylbutyrolactone, leading to a promising antitumor agent with potential clinical applications (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound contains a 4,6-dimethylpyrimidin-2-yl group , which is commonly found in various bioactive molecules.

Mode of Action

Compounds containing apyrimidin-2-yl group are known to form hydrogen bonds with their targets

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

properties

IUPAC Name |

methyl 3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S2/c1-10-8-11(2)18-16(17-10)24-12-4-6-19(9-12)26(21,22)13-5-7-25-14(13)15(20)23-3/h5,7-8,12H,4,6,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUJUSWUPZJARW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2383171.png)

![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)

![3-(1-Pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide](/img/structure/B2383178.png)

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2383189.png)